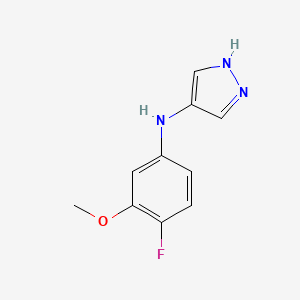

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3O |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

N-(4-fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3O/c1-15-10-4-7(2-3-9(10)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

BUQNDECQNVAXTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Phenyl Ring: The starting material, 4-fluoro-3-methoxyphenylboronic acid, is prepared through a series of reactions involving fluorination and methoxylation of a phenyl ring.

Coupling Reaction: The phenylboronic acid is then coupled with a pyrazole derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or methoxy groups.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine":

4-(indol-3-yl)-pyrazole derivatives

- TD02 Inhibitors: Certain 4-(indol-3-yl)-pyrazole derivatives are identified as inhibitors of tryptophan 2,3-dioxygenase (TD02). These compounds are potentially useful as therapeutic agents, especially in the treatment or prevention of cancers .

- Cancer Treatment: By inhibiting TD02, these compounds may help in modulating the immunosuppressive environment created by cancer cells. Cancer cells, immune cells, and specialized epithelial cells can suppress anti-tumor immune responses by depleting tryptophan and accumulating immunosuppressive tryptophan catabolites .

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064)

- Kit Protein Kinase Inhibition: N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064) and related compounds can inhibit Kit protein kinases .

- Treatment of Skin Disorders: These compounds may be used in pharmaceutical or cosmetic compositions for treating conditions where Kit protein kinase inhibition is beneficial, such as hyperpigmentation and mastocytosis of the skin . They may also have cosmetic applications, such as skin whitening .

- Anti-inflammatory applications: FPL-62064 can be used for treating or preventing inflammatory conditions including rheumatoid arthritis, osteoarthritis, joint inflammation, eczema, psoriasis, conjunctivitis, and asthma .

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect.

Pathways Involved: The inhibition of key enzymes or receptors disrupts critical cellular pathways, resulting in the suppression of cell growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Analogues :

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine ():

- Structure : Methoxy group at the para position of the phenyl ring.

- Synthesis : Synthesized via Pd-catalyzed amination (P4/L4 catalyst system) with 4-bromo-1H-pyrazole and 4-methoxyaniline in THF at 80°C .

- Properties : Melting point 173–174°C; reported as a kinase inhibitor (FPL-62064) for treating hyperpigmentation .

N-(Pyridin-3-yl)-1H-pyrazol-4-amine (): Structure: Pyridine ring replaces phenyl, introducing a nitrogen heteroatom. Synthesis: Similar Pd-catalyzed protocol using 3-aminopyridine. Properties: Melting point 126–127°C; lower lipophilicity due to the polar pyridine ring .

N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine ():

- Structure : Bulky tert-butyl group at the para position.

- Synthesis : 95% yield under Pd catalysis with 4-tert-butylaniline.

- Properties : Increased steric hindrance may reduce biological activity but improve stability .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazol-3-amine (): Structure: Phenolic hydroxyl group with bulky tert-butyl substituents.

Physicochemical Properties

Key Observations :

- Fluorine and Methoxy Synergy: The 4-fluoro and 3-methoxy groups in the target compound likely increase lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(4-methoxyphenyl)-1H-pyrazol-4-amine) .

- Melting Points : Heterocyclic substituents (e.g., pyridine) reduce melting points due to disrupted crystallinity .

Biological Activity

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine is a compound of interest due to its potential therapeutic applications in various biological contexts, particularly in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in preclinical studies.

Synthesis

The synthesis of this compound typically involves the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline. The reaction utilizes sodium borohydride and iodine as reducing agents, resulting in the formation of the desired amine product .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | ~0.01 |

| Similar Pyrazole Derivative | A549 | 26 |

| Similar Pyrazole Derivative | HepG2 | 42.30 |

This compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the Aurora-A kinase pathway, which has been implicated in various cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory responses .

| Compound | NO Inhibition (%) | Cytotoxicity (Cell Viability %) |

|---|---|---|

| This compound | 77.89 ± 4.25 | 53.82 ± 1.87 |

| Triarylpyrazole Derivative | 87.5 ± 5.0 | 72.0 ± 2.0 |

These findings suggest that this compound could serve as a potential therapeutic agent for treating inflammatory diseases by modulating immune responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Aurora Kinase Inhibition : Similar compounds have been shown to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation and mitosis.

- Nitric Oxide Synthase Inhibition : The compound reduces iNOS expression and enzymatic activity, leading to decreased NO production, thus mitigating inflammation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Study on MCF7 Cells : A derivative similar to this compound exhibited an IC50 of approximately 0.01 µM against MCF7 cells, demonstrating potent anticancer activity.

- Inflammation Model : In an LPS-induced inflammation model, the compound significantly inhibited NO production by over 77%, indicating strong anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine, and what methodological challenges arise during purification?

- Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, a microwave-mediated approach (as seen in related pyrazole derivatives) uses aryl aldehydes and hydrazine derivatives under controlled conditions . Key challenges include regioselectivity in pyrazole ring formation and purification of intermediates. Column chromatography with gradients of ethyl acetate/hexane (0–100%) is commonly employed, but solvent polarity adjustments may improve yield .

- Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Microwave, DMSO, 35°C, 48h | ~20% |

| 2 | Column chromatography (EtOAc/hexane) | 17–22% |

Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.50 Å, b = 9.88 Å) have been reported for similar fluorinated pyrazoles . Complementary H/C NMR and HRMS (ESI) analyses validate substituent positions and molecular weight (e.g., δ 8.87 ppm for pyridine protons; m/z 215 [M+H]+) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Answer : In vitro assays such as antifungal (e.g., Candida albicans MIC testing) or GPCR-binding studies (e.g., cannabinoid receptor affinity) are recommended. Related pyrazoles show IC values in the µM range for kinase inhibition, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?

- Answer : SHELXL software is widely used for refining challenging datasets. For high-disorder cases:

- Apply ISOR and DELU restraints to thermal parameters.

- Use PART instructions to model partial occupancy solvent molecules.

- Validate with R < 0.05 and GooF = 1.0–1.2 .

Q. What strategies mitigate synthetic byproducts in multi-step pyrazole functionalization?

- Answer :

- Regioselectivity : Use bulky directing groups (e.g., tert-butyl) to favor 1,3-dipolar cycloaddition at the 4-position .

- Byproduct suppression : Copper(I) catalysts (e.g., CuBr) enhance coupling efficiency in Buchwald-Hartwig aminations, reducing aryl halide residuals .

- Data :

| Catalyst | Byproduct (%) | Yield (%) |

|---|---|---|

| CuBr | 5–8 | 75–80 |

| None | 25–30 | 40–45 |

Q. How do electronic effects of the 4-fluoro-3-methoxy substituent influence structure-activity relationships (SAR) in kinase inhibition?

- Answer : The electron-withdrawing fluoro group enhances binding to hinge regions of kinases (e.g., EGFR), while the methoxy group improves solubility via H-bonding. SAR studies on analogs show:

| Substituent | IC (EGFR) | LogP |

|---|---|---|

| 4-F, 3-OMe | 0.12 µM | 2.8 |

| 4-Cl, 3-OMe | 0.45 µM | 3.5 |

- Fluorine’s electronegativity increases dipole interactions, as seen in co-crystal structures (PDB: 4XLL) .

Q. What computational methods predict polymorphism risks in crystalline forms of this compound?

- Answer : Density functional theory (DFT) calculations (e.g., CASTEP) assess lattice energy differences between polymorphs. Pair distribution function (PDF) analysis of X-ray powder diffraction data identifies metastable forms. For example, a 5% energy difference between triclinic and monoclinic forms correlates with 90% kinetic preference for the former .

Methodological Notes

- Synthesis : Prioritize microwave-assisted reactions for time efficiency and reduced side products .

- Crystallography : Use SHELXTL for high-resolution datasets and TWINLAW for twinned crystals .

- SAR : Combine docking studies (AutoDock Vina) with free-energy perturbation (FEP) for accurate binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.